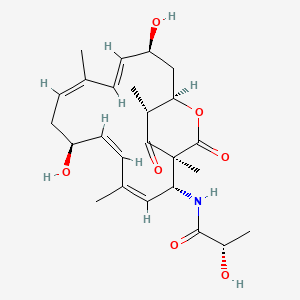

Lankacidinol

Description

Propriétés

Numéro CAS |

23498-37-5 |

|---|---|

Formule moléculaire |

C25H35NO7 |

Poids moléculaire |

461.5 g/mol |

Nom IUPAC |

(2S)-N-[(1S,2R,3E,5E,7S,9E,11E,13S,15S,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide |

InChI |

InChI=1S/C25H35NO7/c1-14-6-9-18(28)10-8-15(2)12-21(26-23(31)17(4)27)25(5)22(30)16(3)20(33-24(25)32)13-19(29)11-7-14/h6-8,10-12,16-21,27-29H,9,13H2,1-5H3,(H,26,31)/b10-8+,11-7+,14-6+,15-12+/t16-,17+,18+,19-,20+,21-,25+/m1/s1 |

Clé InChI |

FUDDPCATVZFGCZ-GVFOZAGLSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lankacidinol; T-2636 F; T 2636 F; T2636 F; Antibiotic T 2636F; |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of Lankacidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankacidinol, a member of the lankacidin family of polyketide antibiotics, exerts its potent antibacterial activity by targeting the bacterial ribosome and inhibiting protein synthesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular target, inhibitory actions, and the experimental evidence that underpins our current understanding. Quantitative data from key assays are summarized, and detailed protocols for relevant experimental procedures are provided to facilitate further research and development in this area.

Introduction

The lankacidin class of antibiotics, produced by Streptomyces rochei, has garnered significant interest due to its potent activity against a range of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1] this compound, alongside its close analog Lankacidin C, functions as a highly effective inhibitor of bacterial protein synthesis, demonstrating activity comparable to macrolides like erythromycin but with distinct resistance profiles.[1] This guide focuses on the molecular mechanisms through which this compound disrupts bacterial growth.

The Molecular Target: The Bacterial Ribosome

The primary molecular target of this compound is the bacterial 70S ribosome , a complex ribonucleoprotein machine responsible for translating messenger RNA (mRNA) into protein.[1][2] Specifically, this compound binds to the large (50S) ribosomal subunit .

Binding Site: The Peptidyl Transferase Center (PTC)

Crystallographic studies have revealed that lankacidins, including Lankacidin C, bind within the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[3][4] The PTC is a highly conserved region of the 23S rRNA that catalyzes the formation of peptide bonds, the fundamental reaction of protein synthesis.

The binding site of lankacidins is strategically located to interfere with this critical process. It is situated at the heart of the catalytic center, enabling it to physically obstruct the proper positioning of substrates required for peptide bond formation.

The Mechanism of Inhibition: Interference with Peptide Bond Formation

This compound inhibits protein synthesis by directly interfering with the peptidyl transfer reaction .[3] This inhibition is a consequence of its binding to the PTC.

The mechanism can be broken down into the following key steps:

-

Binding to the 50S Subunit: this compound enters the ribosome and binds to its specific pocket within the PTC.

-

Obstruction of Substrate Binding: The presence of the this compound molecule within the PTC prevents the productive binding of the aminoacyl-tRNA (A-site tRNA) and the peptidyl-tRNA (P-site tRNA) in the correct conformation for catalysis.

-

Inhibition of Peptide Bond Formation: By sterically hindering the precise alignment of the tRNA substrates, this compound effectively blocks the formation of a new peptide bond between the growing polypeptide chain and the incoming amino acid.

-

Termination of Protein Synthesis: The inability to form peptide bonds leads to the cessation of polypeptide elongation, ultimately resulting in the inhibition of bacterial growth.

Biochemical and functional studies have confirmed this mechanism. For instance, Lankacidin C has been shown to potently inhibit the puromycin reaction , a classic assay for studying peptidyl transferase activity.[3] Puromycin is an antibiotic that mimics an aminoacyl-tRNA, and its ability to be incorporated into a growing peptide chain is a direct measure of PTC activity.

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified through various assays. The following tables summarize key quantitative data.

Table 1: In Vitro Protein Synthesis Inhibition

| Compound | Assay System | IC50 (μM) | Reference |

| Lankacidin C | E. coli cell-free transcription-translation | 1.5 ± 0.1 | [3] |

| Lankacidin C | S. aureus 70S ribosome (puromycin reaction) | 0.32 ± 0.02 | [3] |

| This compound | Bacterial polypeptide synthesis in a cell-free system | Potency comparable to Lankacidin C and erythromycin | [2] |

IC50: The half-maximal inhibitory concentration.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2,18-seco-Lankacidinol B | Haemophilus influenzae ATCC 49247 | 32 | [5] |

| 2,18-seco-Lankacidinol B | Other Gram-positive and Gram-negative strains | >64 | [5] |

Note: Data for this compound itself is limited in the public domain, with closely related compounds often being studied. The weak activity of the seco-lankacidinol highlights the importance of the macrocyclic ring for potent antibacterial action.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Transcription-Translation (IVTT) Assay

This assay measures the overall inhibitory effect of a compound on protein synthesis in a cell-free system.

References

- 1. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PMC [pmc.ncbi.nlm.nih.gov]

Lankacidinol: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces rochei

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankacidinol, a member of the lankacidin group of antibiotics, is a polyketide natural product derived from the soil bacterium Streptomyces rochei.[1][2] These compounds are noted for their unique 17-membered macrocyclic ring structure and a functionally critical β-keto-δ-lactone core.[1] Lankacidins exhibit potent activity against various Gram-positive bacteria, including strains resistant to other antibiotics, making them a subject of significant interest in the pursuit of new therapeutic agents. This guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the fermentation of Streptomyces rochei, followed by the isolation and characterization of this compound.

Discovery and Background

The lankacidin family of antibiotics was first identified from the fermentation products of Streptomyces rochei over five decades ago.[1] Initial structural elucidation of the primary components, such as Lankacidin C, was achieved through chemical degradation and X-ray crystallography. This compound and other related compounds were subsequently isolated and structurally characterized. The biosynthetic gene cluster responsible for lankacidin production, designated as the lkc cluster, has been identified on a giant linear plasmid, pSLA2-L, within Streptomyces rochei strain 7434AN4.[3]

Biosynthesis of this compound

The biosynthesis of the lankacidin core structure is a complex process involving a combination of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules. The assembly-line-like process utilizes acyl-CoA and amino acid precursors to construct the polyketide chain. A key step in the formation of the macrocyclic structure is a critical macrocyclization reaction. An acyclic intermediate, LC-KA05, is oxidized by a flavin-dependent amine oxidase, LkcE, which catalyzes an unusual amide oxidation followed by an intramolecular Mannich reaction to form the 17-membered ring of this compound A.[4]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Streptomyces rochei

This protocol outlines the submerged shaken-flask fermentation for the production of this compound.

3.1.1. Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Soyabean Meal | 10 | 10 |

| Glucose | 10 | - |

| Glycerol | - | 20 |

| Peptone | - | 10 |

| CaCO₃ | 1 | 1 |

| K₂HPO₄ | 1 | 1 |

| NaCl | - | 10 |

| Seawater | 500 mL | 300 mL |

| Distilled Water | 500 mL | 700 mL |

| pH | 7.0 | 7.5 |

3.1.2. Fermentation Procedure

-

Seed Culture Preparation: A loopful of Streptomyces rochei spores is inoculated into a 250 mL flask containing 50 mL of seed medium. The flask is incubated at 30°C for 48 hours on a rotary shaker at 110 rpm.[5]

-

Production Culture Inoculation: 5 mL of the seed culture (10% v/v) is used to inoculate a 250 mL flask containing 50 mL of production medium.[5]

-

Incubation: The production culture is incubated for 120 hours (5 days) at 32°C on a rotary shaker at 110 rpm.[5] Antimicrobial metabolite production typically begins after 48 hours and reaches its peak in the late exponential to stationary phase.[5]

Caption: Workflow for the fermentation of S. rochei.

Isolation and Purification of this compound

This protocol describes the extraction and chromatographic purification of this compound from the fermentation broth.

3.2.1. Extraction

-

Cell Separation: The fermentation broth is centrifuged at 10,000 rpm for 15 minutes to separate the mycelium from the supernatant.[5]

-

Solvent Extraction: The supernatant is transferred to a separating funnel and extracted three times with an equal volume of ethyl acetate.

-

Concentration: The ethyl acetate fractions are pooled and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

3.2.2. Column Chromatography

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent such as hexane to create a slurry.

-

Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and loaded onto the top of the silica gel bed.[6]

-

Elution: The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent system and gradually introducing a more polar solvent. A common solvent system is a gradient of ethyl acetate in hexane or methanol in chloroform.

-

Fraction Collection: Fractions are collected in separate tubes as the solvent elutes from the column.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled.

-

Final Purification: The pooled fractions containing this compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain a highly pure compound.

Caption: Workflow for this compound isolation and purification.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Description | Expected Data |

| ¹H NMR | Provides information on the proton environment in the molecule. | Chemical shifts (δ), coupling constants (J), and integration values for each proton. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Chemical shifts (δ) for each carbon atom. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Molecular ion peak [M+H]⁺ or [M+Na]⁺ and characteristic fragment ions. |

Note: Specific chemical shift and m/z values for this compound should be compared to literature data for confirmation.

Quantitative Data

While specific yields can vary significantly depending on the fermentation conditions and extraction efficiency, the production of lankacidins can be influenced by genetic modifications. For instance, disruption of the negative regulator gene srrB in S. rochei has been shown to greatly increase the production of lankacidin.

Conclusion

This technical guide provides a foundational understanding of the discovery and isolation of this compound from Streptomyces rochei. The detailed protocols for fermentation, extraction, and purification, along with an overview of its biosynthesis and structural characterization, offer a valuable resource for researchers in natural product chemistry and drug discovery. Further optimization of fermentation and purification processes, guided by a deeper understanding of the regulatory mechanisms of the lkc gene cluster, holds the potential to improve yields and facilitate the development of this compound and its derivatives as novel therapeutic agents.

References

- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

Lankacidinol and Its Derivatives: A Technical Guide to Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of lankacidinol and its synthetic derivatives. Lankacidins are a class of polyketide antibiotics produced by Streptomyces rochei that have demonstrated significant activity, particularly against Gram-positive bacteria.[1][2] Their unique 17-membered macrocyclic structure and mechanism of action, distinct from some common antibiotics, make them promising candidates for further drug development in an era of growing antimicrobial resistance.[1] This document details their mechanism of action, structure-activity relationships, quantitative antibacterial data, and the experimental protocols used for their evaluation.

Mechanism of Antibacterial Action

The primary antibacterial mechanism of lankacidins is the inhibition of protein synthesis .[2][3] These molecules bind to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center, thereby disrupting peptide bond formation.[3] This action is similar to that of macrolide antibiotics like erythromycin, yet lankacidins can be effective against some macrolide-resistant strains.[1][4]

While ribosome inhibition is the core mechanism, some evidence suggests that the ability of these compounds to penetrate the bacterial cell membrane is a critical factor for their overall antibacterial efficacy.[5] Inactive analogs in whole-cell assays have shown potent inhibition of polypeptide synthesis in cell-free systems, indicating that cell penetration is a key determinant of activity.[5][6]

Structure-Activity Relationships (SAR)

The antibacterial potency of lankacidin derivatives is highly dependent on their chemical structure. Synthetic modifications have been explored to enhance activity, improve stability, and understand the core functional groups.

-

β-Keto-δ-lactone Core: This structural feature is crucial for potent antibiotic activity. However, its chemical instability has posed challenges for derivatization.[1] Efforts to modify this core, for instance by introducing a methyl group at the C4 position, have been made to increase chemical stability.[7][8]

-

Macrocyclic Ring and C18 Pyruvamide: Studies on acyclic derivatives, such as 2,18-seco-lankacidinol B, suggest that the macrocyclic ring or the C18 pyruvamide are essential for substantial antibacterial activity.[1]

-

Side Chain Modifications: The lipophilicity of side chains can significantly impact the ability of the derivatives to penetrate bacterial cell membranes. O(2')-acyl derivatives of this compound with appropriate lipophilicity have shown potent antibacterial activity against growing Gram-positive cultures.[5]

-

Stereochemistry: The stereochemistry, particularly around the β-keto-δ-lactone core, is important for translation inhibitory activity in cyclic members of the lankacidin class.[8]

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The following table summarizes reported MIC values for select compounds against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Lankacidin C | Staphylococcus aureus | 0.2 - 3.1 | [5] |

| Lankacidin C | Streptococcus pyogenes | 0.1 - 0.2 | [5] |

| This compound | Staphylococcus aureus | >100 | [5] |

| This compound | Streptococcus pyogenes | >100 | [5] |

| 2,18-seco-Lankacidinol B | Micrococcus luteus | 32 | [8] |

| 2,18-seco-Lankacidinol B | Bacillus subtilis | 64 | [8] |

| 2,18-seco-Lankacidinol B | Staphylococcus aureus | >64 | [8] |

| iso-Lankacidinol | Multiple Strains | >64 | [8] |

Note: MIC values can vary based on the specific assay conditions and bacterial strains used.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the antibacterial activity of new chemical entities.

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (bacterial culture with no compound)

-

Negative control (broth only)

Protocol:

-

Preparation of Bacterial Inoculum: A bacterial suspension is prepared and its turbidity adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[9]

-

Serial Dilution of Compounds: The test compounds are serially diluted (typically two-fold) in the microtiter plate using the appropriate broth to cover a range of concentrations.

-

Inoculation: Each well (except the negative control) is inoculated with the prepared bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

This cell-free assay directly measures the inhibitory effect of a compound on the ribosome, eliminating factors like cell permeability and efflux.

Materials:

-

Cell-free protein synthesis system (e.g., PURExpress® In Vitro Protein Synthesis Kit)

-

Template DNA or mRNA encoding a reporter protein (e.g., luciferase)

-

Test compounds

-

Detection reagents for the reporter protein

Protocol:

-

Assay Setup: The cell-free synthesis reaction components are combined in a microplate according to the manufacturer's instructions.

-

Compound Addition: The this compound derivatives are added to the reaction mixtures at the desired final concentrations. A DMSO control is included.

-

Incubation: The reaction is incubated at the optimal temperature (e.g., 37°C) for a specified period to allow for protein synthesis.

-

Detection: The amount of synthesized reporter protein is quantified. For luciferase, this involves adding a substrate and measuring the resulting luminescence.

-

Analysis: The percentage of inhibition is calculated by comparing the signal from the compound-treated reactions to the DMSO control.

Conclusion and Future Perspectives

This compound and its derivatives represent a valuable class of antibiotics with a clear mechanism of action against bacterial protein synthesis. While natural lankacidins exhibit potent activity, challenges related to their chemical instability and cellular penetration have limited their therapeutic development.[2] Modern modular synthetic approaches are enabling the systematic investigation of structure-activity relationships and the generation of novel derivatives with improved properties.[1][2][7] Future research should focus on optimizing the core structure to enhance stability and modifying side chains to improve pharmacokinetic properties and antibacterial spectrum. The detailed protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing this promising class of antibiotics.

References

- 1. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Side chain modifications in lankacidin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modular Approaches to Lankacidin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. actascientific.com [actascientific.com]

An In-depth Technical Guide to the Biosynthesis and Regulatory Mechanisms of Lankacidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankacidinol, a member of the lankacidin family of polyketide antibiotics, is a potent therapeutic agent produced by Streptomyces rochei. Its complex 17-membered macrocyclic structure, assembled by a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system, presents a fascinating case study in natural product biosynthesis. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic architecture of the biosynthetic gene cluster, the enzymatic machinery responsible for its assembly, and the intricate regulatory networks that govern its production. This document is intended to serve as a valuable resource for researchers in natural product chemistry, synthetic biology, and drug development, offering insights into the molecular logic underlying the formation of this important antibiotic and providing a foundation for future bioengineering and drug discovery efforts.

This compound Biosynthesis: A Step-by-Step Assembly

The biosynthesis of this compound is orchestrated by the lkc gene cluster, located on the giant linear plasmid pSLA2-L in Streptomyces rochei. This cluster encodes a suite of enzymes that work in a coordinated fashion to construct the this compound backbone from simple metabolic precursors.

The lkc Biosynthetic Gene Cluster

The lkc gene cluster is comprised of a series of open reading frames (ORFs) that encode the core biosynthetic machinery and associated tailoring enzymes. Key genes and their functions are summarized below:

| Gene | Encoded Protein/Function |

| lkcA | Hybrid Non-Ribosomal Peptide Synthetase/Polyketide Synthase (NRPS/PKS) |

| lkcB | Discrete Dehydratase (DH) |

| lkcC | Type I Polyketide Synthase (PKS) |

| lkcD | Discrete Acyltransferase (AT) |

| lkcE | Flavin-dependent amine oxidase; catalyzes the final macrocyclization step |

| lkcF | Type I Polyketide Synthase (PKS) |

| lkcG | Type I Polyketide Synthase (PKS) |

| lkcH | Putative isochorismatase family protein |

| lkcI | Putative ABC transporter-related protein |

| lkcJ | Putative ABC transporter ATP-binding protein |

| lkcK-O | Genes involved in the biosynthesis of the cofactor pyrroloquinoline quinone (PQQ) |

The Biosynthetic Pathway

The assembly of this compound begins with the loading of a starter unit and proceeds through a series of condensation and modification reactions catalyzed by the PKS and NRPS modules. The proposed biosynthetic pathway is as follows:

-

Initiation: The biosynthesis is initiated by the hybrid NRPS/PKS enzyme, LkcA.

-

Elongation: The polyketide chain is extended through the sequential addition of malonyl-CoA extender units, catalyzed by the iterative action of the Type I PKSs LkcC, LkcF, and LkcF. The discrete dehydratase LkcB and acyltransferase LkcD are also involved in this process.

-

Intermediate Formation: The fully assembled, linear intermediate is released from the PKS/NRPS complex.

-

Macrocyclization: The final and crucial step is the macrocyclization of the linear precursor to form the 17-membered ring of this compound. This reaction is catalyzed by the flavin-dependent amine oxidase, LkcE.[1][2] This enzyme oxidizes an amine group in the linear precursor to an imine, which then participates in an intramolecular Mannich reaction to close the ring.[2]

A key feature of this pathway is the involvement of the PQQ cofactor, which is synthesized by the products of the lkcK-O genes. PQQ is essential for an oxidation step in the biosynthesis, and feeding PQQ to mutants deficient in its production can restore this compound synthesis.[1]

Regulatory Mechanisms of this compound Production

The production of this compound is tightly controlled by a complex regulatory network that integrates environmental signals and developmental cues. This network involves a cascade of regulatory proteins and small molecule effectors.

The SARP-Family Regulators: srrY and srrZ

Two key transcriptional activators belonging to the Streptomyces antibiotic regulatory protein (SARP) family, SrrY and SrrZ, play a central role in the regulation of the lkc gene cluster. SrrY directly binds to the promoter region of srrZ, activating its transcription. This hierarchical activation is a critical step in initiating the biosynthetic cascade.

The Negative Regulator: srrB

The expression of the activator srrY is, in turn, negatively regulated by SrrB, a pseudo-receptor protein. SrrB represses the transcription of srrY, thereby acting as a brake on this compound production. Disruption of the srrB gene has been shown to lead to a significant increase in this compound yield, highlighting its importance as a regulatory checkpoint.

The Role of Signaling Molecules: SRB1 and SRB2

The entire regulatory cascade is initiated by the presence of small signaling molecules, SRB1 and SRB2. These molecules are detected by the receptor protein SrrA, which then likely relieves the repression of srrY expression, allowing the activation cascade to proceed.

Data Presentation

While precise kinetic data for the individual enzymes of the this compound biosynthetic pathway are not extensively available in the public domain, studies on mutant strains provide valuable insights into the impact of regulatory genes on production levels.

| Strain Background | Genotype | Relative this compound Production | Reference |

| Wild-Type S. rochei | srrB+ | 1x | |

| srrB Deletion Mutant | ΔsrrB | >4x |

Experimental Protocols

Gene Disruption in Streptomyces rochei

This protocol describes a general method for targeted gene disruption in Streptomyces rochei, which can be adapted for the knockout of genes within the lkc cluster.

Materials:

-

E. coli strain for plasmid construction (e.g., DH5α)

-

E. coli strain for conjugation (e.g., ET12567/pUZ8002)

-

Streptomyces rochei wild-type strain

-

Appropriate antibiotics for selection (e.g., apramycin, nalidixic acid)

-

PCR primers for amplification of flanking regions of the target gene

-

Disruption cassette (e.g., apramycin resistance gene)

-

Suicide vector for Streptomyces (e.g., pSET152-derived)

-

Standard molecular biology reagents and equipment

Procedure:

-

Construct the Disruption Cassette:

-

Amplify the upstream and downstream flanking regions (approx. 1.5 kb each) of the target gene from S. rochei genomic DNA using PCR.

-

Clone the flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin) in a suitable vector.

-

Subclone the entire disruption cassette (upstream flank - resistance gene - downstream flank) into a suicide vector.

-

-

Conjugation:

-

Transform the final disruption plasmid into the donor E. coli strain (ET12567/pUZ8002).

-

Grow the donor E. coli and recipient S. rochei to mid-log phase.

-

Mix the donor and recipient cultures and plate on a suitable medium for conjugation (e.g., SFM agar).

-

Incubate to allow for plasmid transfer.

-

-

Selection of Exconjugants:

-

Overlay the conjugation plates with an appropriate antibiotic to select for S. rochei exconjugants that have integrated the plasmid (e.g., nalidixic acid to kill E. coli and apramycin to select for the disruption).

-

Incubate until resistant colonies appear.

-

-

Screening for Double Crossover Events:

-

Isolate single colonies and screen for the desired double crossover event (loss of the vector backbone and replacement of the target gene with the resistance cassette). This is typically done by replica plating to identify colonies that are resistant to the selection antibiotic but sensitive to an antibiotic marker on the vector backbone.

-

Confirm the gene disruption by PCR analysis using primers that flank the target gene region and Southern blot analysis.

-

Extraction and HPLC Analysis of this compound

This protocol provides a general method for the extraction of this compound from S. rochei culture and its quantification by High-Performance Liquid Chromatography (HPLC).

Materials:

-

S. rochei culture broth

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable modifier)

-

Rotary evaporator

-

HPLC system with a C18 column and UV detector

Procedure:

-

Extraction:

-

Centrifuge the S. rochei culture to separate the mycelium and supernatant.

-

Extract the supernatant and the mycelium (after homogenization) with an equal volume of ethyl acetate.

-

Pool the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Sample Preparation:

-

Dissolve the dried extract in a known volume of methanol.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for this compound (e.g., 228 nm).

-

Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the culture extract.

-

Conclusion

The biosynthesis of this compound is a complex and tightly regulated process that offers numerous opportunities for scientific exploration and therapeutic development. A thorough understanding of the biosynthetic pathway and its regulatory networks is essential for the rational design of novel this compound analogs with improved pharmacological properties. The methodologies outlined in this guide provide a framework for the genetic manipulation of the lkc cluster and the analytical quantification of its products, paving the way for future research in this exciting field. Further biochemical characterization of the individual enzymes in the pathway will undoubtedly reveal more of the intricate molecular details of this fascinating natural product's assembly and provide new tools for synthetic biology and metabolic engineering.

References

An In-depth Technical Guide to Lankacidinol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankacidinol, a member of the lankacidin group of antibiotics, is a 17-membered macrocyclic polyketide produced by Streptomyces rochei. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a summary of its antimicrobial and emerging antitumor properties, with a focus on its mechanism of action as a microtubule stabilizing agent. Detailed experimental protocols for isolation, characterization, and biological evaluation are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex macrocycle featuring a polyene chain, multiple stereocenters, and a lactone ring. Its chemical structure is closely related to other lankacidins, such as lankacidin C.

Chemical Structure:

-

IUPAC Name: (2S)-N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide[1][2]

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| logP (computed) | 1.5 | PubChem[1][2] |

| Polar Surface Area (computed) | 133 Ų | PubChem[1][2] |

Spectral Data

Detailed spectral data for this compound are dispersed in the literature, often within the supporting information of synthetic chemistry publications. The following tables summarize the expected and reported spectral characteristics.

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra of this compound are complex due to the large number of stereocenters and the macrocyclic structure. Key chemical shifts are often reported in comparison to those of its synthetic precursors or related natural products.

Mass Spectrometry (MS): Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of this compound.

| Ion | m/z |

| [M+H]⁺ | 462.2486 |

| [M+Na]⁺ | 484.2305 |

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3400 (broad) |

| N-H (amide) | ~3300 |

| C-H (alkane/alkene) | ~2850-3000 |

| C=O (lactone, amide) | ~1650-1750 |

| C=C (alkene) | ~1600-1680 |

Biosynthesis

This compound is biosynthesized by Streptomyces rochei through a modular-iterative mixed polyketide synthase (PKS) pathway. The biosynthesis involves the sequential condensation of acetate and propionate units to form the polyketide backbone. The final and crucial step in the formation of the macrocyclic structure is an intramolecular cyclization reaction catalyzed by a flavin-dependent amine oxidase, LkcE.

Figure 1: Simplified workflow of this compound biosynthesis.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antimicrobial and antitumor properties.

Antimicrobial Activity

This compound, along with other members of the lankacidin family, displays activity against various Gram-positive bacteria. While specific MIC values for this compound are not consistently reported, data for the closely related Lankacidin C provide an indication of its potential potency.

| Organism | MIC (µg/mL) of Lankacidin C |

| Staphylococcus aureus | 0.2 - 3.12 |

| Bacillus subtilis | 0.1 - 1.56 |

Antitumor Activity

A significant area of interest for this compound and its analogs is their potential as anticancer agents. The antitumor activity of the lankacidin class of compounds is attributed to their ability to stabilize microtubules.[1][3][4]

Mechanism of Action: Microtubule Stabilization

Lankacidins bind to β-tubulin, a subunit of microtubules, at or near the paclitaxel binding site.[3][4] This binding promotes the polymerization of tubulin into microtubules and stabilizes the resulting polymers, preventing their depolymerization. Microtubules are highly dynamic structures that are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound arrests the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death).[3]

Figure 2: Signaling pathway of this compound-induced microtubule stabilization.

While specific IC₅₀ values for this compound against various cancer cell lines are not widely published, studies on Lankacidin C demonstrate potent cytotoxic effects.

| Cell Line | Cancer Type | IC₅₀ (µM) of Lankacidin C |

| HeLa | Cervical Cancer | ~10 |

| MCF-7 | Breast Cancer | Data not readily available |

| A549 | Lung Cancer | Data not readily available |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces rochei

This protocol is a general procedure for the isolation of antimicrobial compounds from Streptomyces and can be adapted for this compound.

Workflow:

Figure 3: General workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Culture Streptomyces rochei in a suitable production medium (e.g., ISP2 broth) under optimal conditions (e.g., 28-30°C, 150-200 rpm) for 7-10 days.

-

Separation: Separate the fermentation broth from the mycelial cake by centrifugation or filtration.

-

Extraction: Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the compound.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient).

-

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS, and IR).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Methodology:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Cell Viability (IC₅₀) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Methodology:

-

Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.

-

Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of this compound, a positive control (e.g., paclitaxel), and a negative control (vehicle).

-

Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm over time using a microplate reader. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves for this compound-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.

Conclusion

This compound is a promising natural product with a unique chemical structure and significant biological activities. Its antimicrobial properties against Gram-positive bacteria and its emerging role as a microtubule-stabilizing antitumor agent make it a valuable lead compound for drug discovery and development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and its derivatives. Future research should focus on obtaining more comprehensive quantitative data on its physicochemical and biological properties, as well as elucidating the detailed molecular interactions underlying its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C25H35NO7 | CID 121225227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Lankacidinol: A Technical Guide to a 17-Membered Macrolide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Lankacidinol, a potent antibiotic belonging to the lankacidin class of natural products. Contrary to some classifications, this compound is characterized by a 17-membered macrocyclic ring, not a 14-membered one. This document details its mechanism of action, biosynthetic pathway, quantitative antimicrobial activity, and experimental protocols for its synthesis, isolation, and biological evaluation. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic discovery and development.

Introduction

This compound is a polyketide antibiotic produced by the soil bacterium Streptomyces rochei. It is a member of the lankacidin family of macrolides, which are known for their significant activity against Gram-positive bacteria, including strains resistant to other macrolide antibiotics[1][2]. While often grouped with macrolides, it is crucial to note that lankacidins, including this compound, possess a 17-membered macrocyclic core structure. This distinguishes them from more common 14-membered macrolides like erythromycin. Lankamycin, a 14-membered macrolide, is also produced by S. rochei and exhibits synergistic activity with Lankacidin C[3]. The unique structure and potent bioactivity of this compound make it a subject of interest for further therapeutic development.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. The primary target is the 50S subunit of the bacterial ribosome.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The binding of this compound to the 50S ribosomal subunit sterically hinders the progression of the nascent polypeptide chain, leading to a premature termination of translation and ultimately, cell death.

Figure 1: Mechanism of action of this compound.

Quantitative Data: Antimicrobial Activity

The antimicrobial potency of this compound and its related compound, Lankacidin C, is quantified by their Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Lankacidin C | Staphylococcus aureus | Varies | [1][3] |

| Lankacidin C | Gram-positive bacteria | Potent activity | [4] |

| seco-Lankacidinols | Haemophilus influenzae | 32 | [1] |

Experimental Protocols

Total Synthesis of this compound

The chemical instability and complex stereochemistry of lankacidins pose significant challenges to their total synthesis. Several synthetic strategies have been developed, often involving a modular approach. The following is a generalized workflow based on reported synthetic routes[1][4][5].

Workflow for this compound Synthesis

Figure 2: General workflow for the total synthesis of this compound.

A detailed experimental protocol for the total synthesis of lankacidin analogues can be found in the supporting information of the publication by Cai et al., J. Am. Chem. Soc. 2020, 142, 35, 15116–15126[5]. The synthesis typically involves the preparation of two complex fragments which are then coupled and cyclized.

Isolation of this compound from Streptomyces rochei

This compound is a secondary metabolite produced during the fermentation of Streptomyces rochei. The isolation process involves extraction from the fermentation broth followed by chromatographic purification.

Protocol for Isolation

-

Fermentation: Culture Streptomyces rochei in a suitable production medium under optimal conditions (e.g., pH 7.0, 30°C, 120 rpm for 5-7 days)[2].

-

Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant with an organic solvent such as ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Chromatographic Purification: Subject the crude extract to a series of chromatographic steps, which may include silica gel chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to isolate pure this compound.

In Vitro Protein Synthesis Inhibition Assay

This assay determines the ability of this compound to inhibit bacterial protein synthesis in a cell-free system.

Protocol

-

Prepare a Cell-Free Extract: Obtain a bacterial cell-free extract (e.g., from E. coli) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.).

-

Set up the Reaction: In a microtiter plate, combine the cell-free extract, a reporter mRNA (e.g., luciferase mRNA), and varying concentrations of this compound.

-

Incubation: Incubate the reactions at 37°C for a specified period to allow for protein synthesis.

-

Detection: Measure the amount of protein synthesized (e.g., by measuring luciferase activity).

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value. A detailed protocol for a similar assay can be found in publications describing the screening of translation inhibitors[6][7][8].

Ribosome Binding Assay

This assay confirms the direct binding of this compound to the bacterial ribosome.

Protocol

-

Isolate Ribosomes: Purify 70S ribosomes from a susceptible bacterial strain.

-

Radiolabeling (Optional): this compound can be radiolabeled to facilitate detection.

-

Binding Reaction: Incubate the isolated ribosomes with varying concentrations of (radiolabeled) this compound.

-

Separation of Bound and Unbound Ligand: Separate the ribosome-bound this compound from the unbound compound using methods like filter binding assays or ultracentrifugation.

-

Quantification: Quantify the amount of this compound bound to the ribosomes.

-

Data Analysis: Determine the binding affinity (e.g., Kd) of this compound for the ribosome. General protocols for ribosome binding assays are available in the literature[3][9][10].

Biosynthesis

This compound is synthesized by a type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid machinery in Streptomyces rochei. A key step in its biosynthesis is the macrocyclization of an acyclic precursor.

Biosynthetic Pathway Overview

Figure 3: Simplified overview of this compound biosynthesis.

The enzyme LkcE, a flavin-dependent amine oxidase, plays a crucial role in catalyzing the oxidative cyclization of the acyclic precursor to form the characteristic 17-membered macrocyclic ring of lankacidins[11].

Conclusion

This compound is a structurally unique 17-membered macrolide antibiotic with potent activity against Gram-positive bacteria. Its mechanism of action, involving the inhibition of bacterial protein synthesis, makes it a valuable lead compound for the development of new antibacterial agents. This technical guide provides a foundational resource for researchers, consolidating key data and experimental approaches to facilitate further investigation into this promising class of antibiotics. The provided protocols and pathways offer a starting point for both the chemical synthesis and biological evaluation of this compound and its derivatives.

References

- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclization mechanism for the synthesis of macrocyclic antibiotic lankacidin in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Therapeutic Potential of Lankacidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidinol, a member of the lankacidin class of polyketide antibiotics produced by Streptomyces rochei, has garnered interest for its potential as a therapeutic agent. Like other members of its class, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis, exhibiting a potency comparable to the widely-used macrolide antibiotic, erythromycin, in cell-free systems.[1] This technical guide provides an in-depth overview of the initial studies on the therapeutic potential of this compound, focusing on its mechanism of action, available antimicrobial activity data, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. While direct crystallographic data for this compound is not extensively available, studies on the closely related compound, lankacidin C, have revealed that it binds to the peptidyl transferase center (PTC) on the 50S subunit of the eubacterial large ribosomal subunit.[1][2][3] This binding interferes with the crucial process of peptide bond formation, a key step in the elongation phase of protein synthesis. It is highly probable that this compound shares this binding site and mechanism of action.

The inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and cell death. This targeted action on the bacterial ribosome, which has structural differences from eukaryotic ribosomes, provides a basis for selective toxicity against bacteria.

Signaling Pathway: Inhibition of Peptidyl Transferase Center

The following diagram illustrates the proposed mechanism of action of this compound at the ribosomal level.

References

- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PMC [pmc.ncbi.nlm.nih.gov]

Lankacidinol's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidinol belongs to the lankacidin family of polyketide antibiotics produced by Streptomyces rochei. These 17-membered macrocyclic antibiotics have garnered interest due to their potent activity against a range of Gram-positive bacteria. Their unique mode of action, targeting the bacterial ribosome at a site distinct from many other ribosome-inhibiting antibiotics, makes them promising candidates for further investigation, especially in the context of rising antimicrobial resistance. This technical guide provides an in-depth overview of the spectrum of activity of this compound and its related compounds against Gram-positive bacteria, details the experimental protocols for assessing this activity, and illustrates the underlying mechanism of action.

Data Presentation: In Vitro Activity of Lankacidins

While specific quantitative data for this compound against a wide array of Gram-positive bacteria is limited in publicly available literature, data for the closely related lankacidin C provides a strong indication of the potential spectrum of activity for this class of compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for lankacidin C against several key Gram-positive pathogens. It is important to note that the activity of this compound itself may vary. In contrast, studies on the acyclic derivative, 2,18-seco-lankacidinol B, have shown it to possess weak to no significant antibacterial activity, highlighting the importance of the macrocyclic structure for potent inhibition.

| Bacterial Species | Strain | Lankacidin C MIC (µg/mL) | 2,18-seco-Lankacidinol B MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | Data not available | >64 |

| Streptococcus pneumoniae | ATCC 49619 | Data not available | >64 |

| Bacillus subtilis | ATCC 6633 | Data not available | >64 |

| Enterococcus faecalis | ATCC 29212 | Data not available | >64 |

Note: The table highlights the current gap in publicly available, specific MIC data for this compound. The data for 2,18-seco-Lankacidinol B is provided to illustrate the impact of structural modifications on activity.

Mechanism of Action: Ribosomal Inhibition

Lankacidins exert their antibacterial effect by inhibiting protein synthesis.[1] Crystallographic studies have revealed that lankacidin binds to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[1][2] This binding interferes with peptide bond formation, a critical step in protein elongation.[1]

Interestingly, Streptomyces rochei co-produces lankacidin and another antibiotic, lankamycin. These two molecules exhibit a synergistic effect.[3] Lankamycin binds to the nascent peptide exit tunnel (NPET), adjacent to the lankacidin binding site in the PTC.[1][3] The binding of both antibiotics in close proximity leads to a more potent inhibition of ribosomal function than either compound alone.[3]

References

Preliminary In Vitro Evaluation of Lankacidinol Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankacidinol, a member of the lankacidin group of polyketide antibiotics, has garnered interest for its potential antitumor activities. This technical guide provides a preliminary in vitro evaluation of this compound's cytotoxicity, drawing upon available data for the closely related compound, Lankacidin C, to infer its potential mechanisms of action and cytotoxic profile. The primary mode of cytotoxicity for the lankacidin class of compounds is believed to be the disruption of microtubule dynamics, a mechanism shared with established chemotherapeutic agents like paclitaxel. This disruption ultimately leads to cell cycle arrest and apoptosis. This guide summarizes the available quantitative data, outlines detailed experimental protocols for assessing cytotoxicity, and presents visual diagrams of the putative signaling pathways and experimental workflows.

Introduction

The lankacidin family of antibiotics, isolated from Streptomyces species, has historically been recognized for its antimicrobial properties, primarily through the inhibition of protein synthesis.[1] However, emerging research has highlighted their potential as anticancer agents.[2][3] Lankacidin C, a well-studied analog of this compound, has been shown to exhibit considerable antitumor activity against various cancer cell lines, including L1210 leukemia, B16 melanoma, and 6C3 HED/OG lymphosarcoma cell lines.[1] The cytotoxic effects of the lankacidin group are now understood to stem from their ability to stabilize microtubules, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[2] This guide focuses on the preliminary cytotoxic evaluation of this compound, providing a framework for researchers to investigate its potential as a novel anticancer therapeutic.

Quantitative Cytotoxicity Data

While specific in vitro cytotoxicity data for this compound is limited in the currently available public literature, the activity of the closely related Lankacidin C provides valuable insights into the potential potency of this compound. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

The following table summarizes the reported IC50 values for Lankacidin C against various human cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, including the duration of exposure.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| HeLa | Cervical Cancer | 96 | 223.5 |

| HeLa | Cervical Cancer | 72 | 23.3 |

| T47D | Breast Cancer | 96 | 11.1 |

| A549 | Lung Cancer | 72 | >100 |

| MCF7 | Breast Cancer | 72 | >100 |

Note: Data presented is for Lankacidin C and serves as a reference for the potential activity of this compound.

Experimental Protocols

To facilitate further research into the cytotoxicity of this compound, detailed protocols for key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Keep the tubulin solution on ice at all times to prevent premature polymerization. Prepare a stock solution of GTP (a necessary cofactor for polymerization).

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).

-

Assay Setup: Pre-warm a 96-well microplate to 37°C. Add the this compound dilutions and controls to the designated wells.

-

Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution containing GTP to each well. The temperature shift from ice to 37°C will induce tubulin polymerization.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance values against time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of this compound-treated samples to the controls. An increase in the rate and extent of polymerization compared to the vehicle control would confirm its role as a microtubule-stabilizing agent.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the established mechanism of action for microtubule-stabilizing agents, this compound is hypothesized to induce apoptosis through the intrinsic pathway. The stabilization of microtubules leads to a prolonged mitotic arrest, which in turn triggers a cascade of events culminating in programmed cell death.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Conclusion and Future Directions

This technical guide provides a foundational overview of the in vitro cytotoxicity of this compound, primarily based on data from its close analog, Lankacidin C. The available evidence strongly suggests that this compound's cytotoxic effects are mediated through the stabilization of microtubules, leading to mitotic arrest and the induction of apoptosis via the intrinsic pathway.

To further elucidate the therapeutic potential of this compound, future research should focus on:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines to identify sensitive cancer types.

-

Detailed Mechanistic Studies: Confirming the microtubule-stabilizing activity of this compound through in vitro polymerization assays and cellular imaging techniques.

-

Apoptosis Pathway Analysis: Investigating the specific molecular events in the apoptotic pathway induced by this compound, including the expression levels of Bcl-2 family proteins and the activation of caspases.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.

By systematically addressing these research areas, a more complete understanding of this compound's cytotoxic properties can be achieved, paving the way for its potential development as a novel anticancer agent.

References

Methodological & Application

Application Notes & Protocols: Fermentation and Purification of Lankacidinol from Streptomyces rochei

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lankacidinol, a member of the lankacidin group of antibiotics, is a polyketide natural product isolated from the soil bacterium Streptomyces rochei.[1][2] These compounds exhibit potent activity against various Gram-positive bacteria, including resistant strains, making them promising candidates for further drug development. This document provides a detailed protocol for the fermentation of Streptomyces rochei to produce this compound, followed by a comprehensive purification procedure.

I. Fermentation of Streptomyces rochei

This section outlines the optimized conditions and a detailed protocol for the fermentation of Streptomyces rochei for the production of this compound.

Data Presentation: Fermentation Parameters

The following table summarizes the key quantitative data for the optimal fermentation of Streptomyces rochei for this compound production.

| Parameter | Optimal Value | Reference |

| Producing Organism | Streptomyces rochei | [1][2] |

| pH | 7.5 | [3][4] |

| Temperature | 32°C | [3][4] |

| Incubation Time | 120 hours | [3][4] |

| Inoculum Size | 20% (v/v) | [3] |

| Agitation Rate | 110 rpm | [3] |

| Carbon Source | 2% Glycerol | [3][4] |

| Nitrogen Source | 1% Peptone | [3][4] |

| Seawater Concentration | 30% (v/v) | [3] |

| NaCl Concentration | 1% (w/v) | [4] |

Experimental Protocol: Fermentation

This protocol details the steps for the seed culture preparation and the main fermentation for this compound production.

1. Media Preparation:

-

Seed Medium (GYM Streptomyces Medium): [5]

-

Glucose: 4 g/L

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

CaCO₃: 2 g/L

-

Agar: 12 g/L (for solid medium)

-

Distilled Water: 1 L

-

Adjust pH to 7.2 before autoclaving.

-

-

-

Glycerol: 20 g/L

-

Peptone: 10 g/L

-

Aged Seawater: 300 mL/L

-

Distilled Water: 700 mL/L

-

Alternatively, 1% NaCl can be used in place of seawater.

-

Adjust pH to 7.5 before autoclaving.

-

2. Seed Culture Preparation:

-

Prepare the GYM Streptomyces agar medium and pour it into petri plates.

-

Inoculate the plates with a pure culture of Streptomyces rochei.

-

Incubate the plates at 28-30°C for 5-7 days until sporulation is observed.

-

Aseptically transfer a loopful of spores into a 250 mL flask containing 50 mL of sterile seed broth.

-

Incubate the seed culture on a rotary shaker at 220 rpm and 30°C for 48 hours.

3. Main Fermentation:

-

Prepare the production medium and sterilize it by autoclaving at 121°C for 20 minutes.

-

After cooling to room temperature, inoculate the production medium with the 48-hour-old seed culture at a 20% (v/v) ratio.

-

Incubate the fermentation flasks on a rotary shaker at 110 rpm and 32°C.[3]

-

Monitor the fermentation for 120 hours.[3] this compound production typically starts after 48 hours and reaches its maximum at around 120 hours.[3]

II. Purification of this compound

This section describes a general protocol for the extraction and purification of this compound from the fermentation broth.

Data Presentation: Purification Parameters

The following table provides a summary of the parameters for a representative purification process. Specific conditions may need to be optimized based on the experimental setup.

| Step | Parameter | Details | Reference |

| Extraction | Solvent | Ethyl acetate | [6] |

| Ratio (Broth:Solvent) | 1:1 (v/v) | General Practice | |

| Chromatography | Column Type | C18 Reverse-Phase | [7] |

| Mobile Phase A | 0.1 M Triethylammonium bicarbonate, pH 7.5 | [7] | |

| Mobile Phase B | 0.1 M Triethylammonium bicarbonate, pH 7.5, in 50% Acetonitrile | [7] | |

| Gradient | 0 to 50% B over 20 min | [7] | |

| Flow Rate | 4 mL/min | [7] | |

| Detection | UV at 260-298 nm | [7] |

Experimental Protocol: Purification

This protocol outlines a general workflow for the extraction and purification of this compound.

1. Extraction:

-

After 120 hours of fermentation, harvest the culture broth.

-

Separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.[8]

-

Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Pool the organic layers and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Chromatographic Purification (Representative Protocol):

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Filter the dissolved extract through a 0.45 µm filter to remove any particulate matter.

-

Equilibrate the C18 reverse-phase HPLC column with the initial mobile phase conditions.

-

Inject the filtered sample onto the HPLC column.

-

Run a linear gradient of acetonitrile in 0.1 M triethylammonium bicarbonate buffer (pH 7.5) from 0% to 50% acetonitrile over 20 minutes.[7]

-

Monitor the elution profile using a UV detector at a wavelength between 260 and 298 nm.[7]

-

Collect the fractions corresponding to the this compound peak.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain purified this compound.

III. Visualizations

Lankacidin Biosynthesis Signaling Pathway

The biosynthesis of Lankacidin in Streptomyces rochei is a complex process involving a Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) hybrid system. The biosynthetic gene cluster, located on a giant linear plasmid, contains the genes lkcA through lkcO that encode the necessary enzymes for the assembly of the polyketide chain and its subsequent modifications.[9]

Caption: Simplified Lankacidin biosynthesis pathway in S. rochei.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the fermentation of Streptomyces rochei to the purification of this compound.

Caption: Experimental workflow for this compound production.

References

- 1. researchgate.net [researchgate.net]

- 2. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Streptomyces rochei K-5 | DSM 40913 | BacDiveID:15554 [bacdive.dsmz.de]

- 6. researchgate.net [researchgate.net]

- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. A platform technology of recovery of lactic acid from a fermentation broth of novel substrate Zizyphus oenophlia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclization mechanism for the synthesis of macrocyclic antibiotic lankacidin in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) analysis of Lankacidinol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Lankacidinol using High-Performance Liquid Chromatography (HPLC). The provided methodologies are based on established analytical practices for macrolide antibiotics and are intended to serve as a comprehensive guide for the development and validation of a robust analytical method.

Introduction

This compound, a member of the lankacidin group of antibiotics, is a polyketide natural product with significant antibacterial activity. Accurate and precise quantification of this compound is crucial for various stages of drug development, including fermentation process optimization, formulation studies, and quality control of the final product. HPLC with UV detection is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.

This application note outlines the chromatographic conditions, sample preparation procedures, and method validation parameters for the successful HPLC analysis of this compound.

Experimental Protocols

Recommended HPLC System and Components

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

-

Chromatography Data System (CDS): A compatible CDS for instrument control, data acquisition, and processing is required.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 6.5 with Potassium Hydroxide) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 232 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

-

Phosphate Buffer (0.05 M): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 6.5 using a potassium hydroxide solution. Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Degas the mobile phase before use.

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

-

Centrifugation: Centrifuge an aliquot of the fermentation broth at 4000 rpm for 15 minutes to separate the biomass.

-

Supernatant Collection: Carefully collect the supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the this compound concentration within the calibration range.

Method Validation Protocol

A comprehensive validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be evaluated:

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis should be performed if using a PDA detector. |

| Linearity | A linear relationship between concentration and peak area should be established over the intended range. The correlation coefficient (r²) should be ≥ 0.999. |

| Accuracy | The recovery of this compound from spiked samples should be within 98.0% to 102.0%. |

| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) for replicate injections of the standard solution and replicate sample preparations should be ≤ 2.0%. |

| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods. |

| Robustness | The method should demonstrate reliability with deliberate small variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min). |

| Solution Stability | The stability of standard and sample solutions should be evaluated at room temperature and refrigerated conditions over a defined period. |

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Test Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | ≥ 2000 | |

| RSD of Peak Area (n=6) | ≤ 2.0% |